![molecular formula C13H18ClNO3S2 B2873592 1-(3-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide CAS No. 1448054-43-0](/img/structure/B2873592.png)
1-(3-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H18ClNO3S2 and its molecular weight is 335.86. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis Techniques
Studies on compounds similar to "1-(3-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide" have revealed detailed insights into their structure and synthesis methods. For example, the structural characterization of N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide showed specific bond and torsion angles, highlighting the conformation of the N—H bond in relation to chloro substituents, which is crucial for understanding their biological activity and synthesis possibilities (Gowda, Foro, & Fuess, 2007) (Gowda, Foro, & Fuess, 2007).
Chemical Reactivity and Applications
Research on the chemical reactivity of sulfonamides and their derivatives has led to the discovery of new synthesis pathways and potential applications. For instance, the study on the synthesis and ring openings of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5] oxazocinium methanesulfonate unveiled novel chemical reactions that could be applied to the synthesis of related compounds, demonstrating the versatility of sulfonamide derivatives in chemical synthesis (Upadhyaya et al., 1997).
Potential Antibacterial Activity
A study on new sulfonamide derivatives and their metal complexes revealed that these compounds have significant antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Catalytic and Enzymatic Reactions
The exploration of sulfonamide compounds in catalytic and enzymatic reactions has also been a point of interest. The soluble methane mono-oxygenase from Methylococcus capsulatus (Bath), capable of oxidizing a wide range of substrates including n-alkanes and ethers, provides insights into the utility of sulfonamide-based systems in biocatalysis and environmental applications (Colby, Stirling, & Dalton, 1977).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c1-18-13(5-6-19-10-13)9-15-20(16,17)8-11-3-2-4-12(14)7-11/h2-4,7,15H,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNAVFMUAJNTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide |
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